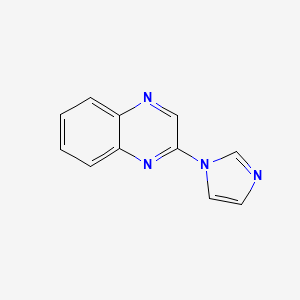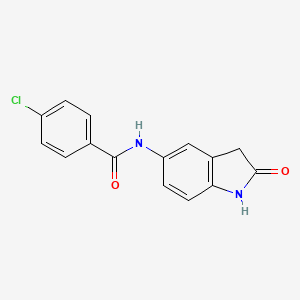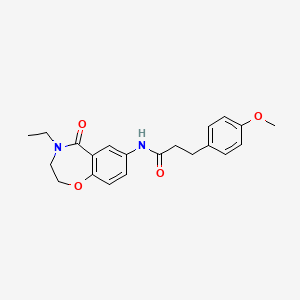
2-(1H-imidazol-1-yl)quinoxaline
Overview
Description
“2-(1H-imidazol-1-yl)quinoxaline” is a derivative of imidazoquinoxalines, which are known for their wide spectrum of biological activity . They possess antiallergenic, antitumor, and anticonvulsant properties, and also serve as antagonists of adenosine and benzodiazepine receptors A1, inhibitors of SK2, PIM, IkB kinases as well as PDE4, PDE9, PDE10A phosphodiesterases . They are attracting the attention of researchers due to their anticancer activity, particularly against melanoma, T-lymphoma, myeloid leukemia, and colon cancer . They are also potentially attractive for creating drugs for the treatment of neurodegenerative diseases, such as Parkinson’s disease .
Synthesis Analysis
The synthesis of imidazoquinoxalines is based on imidazoles . One method involves the intramolecular cyclization of 1-(2-isocyanophenyl)-1H-imidazole, which occurs by the action of phenyliodine (III) dicyclohexanecarboxylate in the presence of an iridium catalyst and is induced by visible light . This leads to the isomeric 4-cyclohexylimidazo [1,2- a ]quinoxaline as the main product and 4-cyclohexylimidazo [1,5- a ]quinoxaline as a byproduct .Molecular Structure Analysis
Imidazole is a five-membered heterocyclic moiety that possesses three carbon, two nitrogen, four hydrogen atoms, and two double bonds . It contains two nitrogen atoms, in which one nitrogen bears a hydrogen atom, and the other is called pyrrole type nitrogen .Chemical Reactions Analysis
The formation of imidazoquinoxalines involves aromatic nucleophilic substitution of halogen and subsequent autooxidation of the corresponding 4,5-dihydro derivatives .Scientific Research Applications
Anticancer Properties
Quinoxaline derivatives, including 2-(1H-imidazol-1-yl)quinoxaline, have shown promise as potential anticancer agents. Researchers have identified their activity against various cancer types, such as melanoma, T-lymphoma, myeloid leukemia, and colon cancer . These compounds may interfere with cancer cell growth, proliferation, and survival pathways.
Anti-Inflammatory Effects
2-(1H-imidazol-1-yl)quinoxaline derivatives exhibit anti-inflammatory properties. They can modulate inflammatory responses by targeting specific pathways, making them potential candidates for treating inflammatory diseases .
Antioxidant Activity
Quinoxaline compounds, including our target molecule, possess antioxidant properties. These molecules scavenge free radicals, protecting cells from oxidative damage. Antioxidants play a crucial role in maintaining overall health and preventing various diseases .
Antimicrobial and Antiprotozoal Effects
Studies have highlighted the antimicrobial and antiprotozoal activities of quinoxaline derivatives. These compounds may inhibit bacterial growth and combat protozoan infections. Their potential use in developing novel antimicrobial agents is an exciting avenue for research .
Neurodegenerative Disease Treatment
Researchers are exploring the use of imidazo[1,5-a]-quinoxalines (a subclass of quinoxaline compounds) for treating neurodegenerative diseases, such as Parkinson’s disease. These molecules may modulate specific receptors or pathways involved in neuronal health .
Antihypertensive Agents
Certain quinoxaline derivatives, including those containing imidazole moieties, have demonstrated antihypertensive effects in animal models. These compounds may help regulate blood pressure and cardiovascular health .
Catalysis and Luminescence
Quinoxaline-based coordination polymers (CPs) have gained attention due to their appealing structures and potential applications in catalysis and luminescence. These CPs exhibit intriguing properties and could find use in various technological fields .
Formation of C–N Bonds
A versatile method for synthesizing (1H-benzo[d]imidazol-2-yl)(phenyl)methanone involves the formation of C–N bonds using aromatic aldehydes and o-phenylenediamine. This synthetic approach opens up possibilities for creating diverse quinoxaline derivatives .
Mechanism of Action
Target of Action
2-(1H-imidazol-1-yl)quinoxaline is a compound that contains an imidazole ring, which is known to interact with a broad range of biological targets . Imidazole derivatives have been reported to show various biological activities such as antibacterial, antimycobacterial, anti-inflammatory, antitumor, antidiabetic, anti-allergic, antipyretic, antiviral, antioxidant, anti-amoebic, antihelmintic, antifungal, and ulcerogenic activities . .
Mode of Action
It is suggested that imidazoquinoxaline compounds exert their antifungal effects by disrupting hyphal differentiation, spore germination, and germ tube growth . This suggests that 2-(1H-imidazol-1-yl)quinoxaline might interact with its targets, leading to changes in cellular processes.
Biochemical Pathways
Given the broad range of biological activities associated with imidazole derivatives , it can be inferred that multiple biochemical pathways could potentially be affected.
Pharmacokinetics
Imidazole is known to be highly soluble in water and other polar solvents , which could influence the bioavailability of 2-(1H-imidazol-1-yl)quinoxaline.
Result of Action
It is suggested that imidazoquinoxaline compounds likely exert their antifungal effects by disrupting hyphal differentiation, spore germination, and germ tube growth . This disruption could lead to the death of the fungal cells, thereby exerting an antifungal effect.
Safety and Hazards
Future Directions
The review discusses novel innovative approaches to the synthesis of imidazoquinoxalines, as well as the synthesis of their functionalized derivatives with pronounced biological activity . The field of imidazoquinoxaline preparation based on imidazoles and quinoxalines has seen significant achievements over the past 5-7 years . Future research may focus on further exploring the biological activity of these compounds and developing new drugs based on them .
properties
IUPAC Name |
2-imidazol-1-ylquinoxaline | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H8N4/c1-2-4-10-9(3-1)13-7-11(14-10)15-6-5-12-8-15/h1-8H | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QQWJRZIJCFOJFJ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)N=CC(=N2)N3C=CN=C3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H8N4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
196.21 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(1H-imidazol-1-yl)quinoxaline | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![1-[(5-chlorothiophen-2-yl)sulfonyl]-N-(4-fluorophenyl)piperidine-2-carboxamide](/img/structure/B6493576.png)
![N-(3-carbamoylthiophen-2-yl)-1-[(5-chlorothiophen-2-yl)sulfonyl]piperidine-2-carboxamide](/img/structure/B6493578.png)
![N-(2-methylphenyl)-2-{[2-(3-methylpiperidin-1-yl)quinolin-8-yl]oxy}acetamide](/img/structure/B6493585.png)
![2-{[2-(4-benzylpiperidin-1-yl)quinolin-8-yl]oxy}-N-(3-methylphenyl)acetamide](/img/structure/B6493593.png)
![4-(2-{[2-(morpholin-4-yl)quinolin-8-yl]oxy}acetamido)benzamide](/img/structure/B6493598.png)

![2-[1-(4-chlorobenzenesulfonyl)piperidin-2-yl]-N-[(3-methoxyphenyl)methyl]acetamide](/img/structure/B6493611.png)
![2-[1-(4-chlorobenzenesulfonyl)piperidin-2-yl]-N-[(2-methoxyphenyl)methyl]acetamide](/img/structure/B6493613.png)
![2-[1-(4-methoxybenzenesulfonyl)piperidin-2-yl]-N-(3-methylphenyl)acetamide](/img/structure/B6493618.png)
![N-cyclohexyl-2-[1-(4-methoxybenzenesulfonyl)piperidin-2-yl]acetamide](/img/structure/B6493622.png)
![N-(3,5-dimethylphenyl)-2-[1-(thiophene-2-sulfonyl)piperidin-2-yl]acetamide](/img/structure/B6493639.png)


